(1R)-6,6'-Bis(3,5-dimethylphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol
Overview
Description
(1R)-6,6’-Bis(3,5-dimethylphenyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol is a complex organic compound characterized by its unique spirobiindene structure. This compound features two indene units connected through a spiro carbon, with each indene unit substituted by 3,5-dimethylphenyl groups and hydroxyl groups at the 7,7’ positions. The stereochemistry of the compound is defined by the (1R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Bis(3,5-dimethylphenyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3,5-dimethylphenyl-substituted indene derivatives, the spiro linkage can be formed through a series of cyclization and reduction reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R)-6,6’-Bis(3,5-dimethylphenyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the spiro linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the spiro carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups may yield diketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (1R)-6,6’-Bis(3,5-dimethylphenyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compounds and their reactivity.
Biology
In biological research, this compound can be used to investigate the interactions of spiro compounds with biological macromolecules. Its potential as a ligand for various receptors or enzymes is of particular interest.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its structural features may contribute to its activity as an inhibitor or modulator of specific biological pathways.
Industry
In the industrial sector, (1R)-6,6’-Bis(3,5-dimethylphenyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (1R)-6,6’-Bis(3,5-dimethylphenyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spirobiindene derivatives: Compounds with similar spirobiindene structures but different substituents.
Phenyl-substituted indenes: Compounds with phenyl groups attached to indene units.
Hydroxylated indenes: Indene derivatives with hydroxyl groups at various positions.
Uniqueness
(1R)-6,6’-Bis(3,5-dimethylphenyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol is unique due to its specific (1R) stereochemistry and the presence of 3,5-dimethylphenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5,5'-bis(3,5-dimethylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O2/c1-19-13-20(2)16-25(15-19)27-7-5-23-9-11-33(29(23)31(27)34)12-10-24-6-8-28(32(35)30(24)33)26-17-21(3)14-22(4)18-26/h5-8,13-18,34-35H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPYMPGAROWSMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C3=C(CCC34CCC5=C4C(=C(C=C5)C6=CC(=CC(=C6)C)C)O)C=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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